molecular formula C12H12BNO3 B580703 2-(Pyridin-2-ylmethoxy)phenylboronic acid CAS No. 1256355-48-2

2-(Pyridin-2-ylmethoxy)phenylboronic acid

Cat. No.: B580703
CAS No.: 1256355-48-2
M. Wt: 229.042
InChI Key: COVLBYLVUVGQMB-UHFFFAOYSA-N
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Description

2-(Pyridin-2-ylmethoxy)phenylboronic acid is a boronic acid derivative with the molecular formula C12H12BNO3. It is known for its applications in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a pyridine ring attached to a phenylboronic acid moiety through a methoxy linker .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyridin-2-ylmethoxy)phenylboronic acid typically involves the reaction of 2-bromopyridine with phenylboronic acid in the presence of a palladium catalyst. The reaction is carried out under Suzuki-Miyaura coupling conditions, which include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-(Pyridin-2-ylmethoxy)phenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Pd(PPh3)4, Pd(OAc)2

    Bases: Potassium carbonate, sodium hydroxide

    Solvents: Toluene, ethanol, water

    Oxidizing Agents: Hydrogen peroxide, sodium perborate

Major Products:

Mechanism of Action

The mechanism of action of 2-(Pyridin-2-ylmethoxy)phenylboronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its methoxy linker, which enhances its solubility and reactivity in certain reactions compared to simpler boronic acids. This makes it a valuable reagent in the synthesis of complex organic molecules .

Properties

IUPAC Name

[2-(pyridin-2-ylmethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BNO3/c15-13(16)11-6-1-2-7-12(11)17-9-10-5-3-4-8-14-10/h1-8,15-16H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COVLBYLVUVGQMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1OCC2=CC=CC=N2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10655545
Record name {2-[(Pyridin-2-yl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10655545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256355-48-2
Record name {2-[(Pyridin-2-yl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10655545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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